molecular formula C11H8FN5O B11866178 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11866178
M. Wt: 245.21 g/mol
InChI Key: YAHARUXIZXRADU-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazolo[3,4-d]pyrimidines, which can be further utilized in various applications.

Scientific Research Applications

5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The uniqueness of 5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position of the phenyl ring can enhance its stability and modify its interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C11H8FN5O

Molecular Weight

245.21 g/mol

IUPAC Name

5-amino-1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H8FN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2

InChI Key

YAHARUXIZXRADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

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